Methoxsalen

Vue d'ensemble

Description

Méthodes De Préparation

Le méthoxsalène peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction de la 6,7-dihydroxycoumarine avec l'acide DL-oxysuccinique en présence d'acide sulfurique . Le mélange réactionnel est ensuite refroidi, filtré et le produit est extrait à l'aide de dichlorométhane. Le produit final, le 2,3-dihydro xanthotoxol, est obtenu sous la forme d'un solide jaune clair .

En production industrielle, le méthoxsalène est souvent extrait de sources naturelles telles que les graines d'Ammi majus . Le processus d'extraction implique l'isolement du composé à partir du matériel végétal, suivi d'étapes de purification pour obtenir le produit final.

Analyse Des Réactions Chimiques

Le méthoxsalène subit plusieurs types de réactions chimiques, notamment la photoactivation et la réticulation de l'ADN. Lorsqu'il est exposé à la lumière UVA, le méthoxsalène forme des liaisons covalentes avec l'ADN, conduisant à la formation d'adduits monofonctionnels et bifonctionnels . Cela entraîne l'inhibition de la synthèse de l'ADN, de la division cellulaire et du renouvellement épidermique .

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent la lumière UVA et le méthoxsalène lui-même. Les principaux produits formés à partir de ces réactions sont des adduits d'ADN, qui inhibent les processus cellulaires .

Applications de la recherche scientifique

Le méthoxsalène a un large éventail d'applications de recherche scientifique. En médecine, il est utilisé en association avec la thérapie par lumière UVA pour traiter des affections cutanées telles que le psoriasis et le vitiligo . Il est également utilisé dans le traitement du lymphome cutané à cellules T par un processus appelé photophérèse, où le sang du patient est traité avec du méthoxsalène et de la lumière UVA avant d'être réinjecté dans l'organisme .

En chimie, le méthoxsalène est étudié pour ses propriétés photoactives et sa capacité à former des adduits d'ADN . En biologie, il est utilisé pour étudier les effets de la réticulation de l'ADN sur les processus cellulaires .

Mécanisme d'action

Le méthoxsalène exerce ses effets en se liant de préférence aux fractions guanine et cytosine de l'ADN après activation par la lumière UVA . Cela conduit à la formation de liaisons croisées entre les brins d'ADN, inhibant la synthèse et la fonction de l'ADN . À des concentrations élevées, le méthoxsalène supprime également la synthèse cellulaire de l'ARN et des protéines . Les principales cibles moléculaires du méthoxsalène sont les bases de l'ADN, et les voies impliquées comprennent la réticulation de l'ADN et l'inhibition des processus cellulaires .

Applications De Recherche Scientifique

Psoriasis Treatment

Methoxsalen is often used in conjunction with ultraviolet A (UVA) radiation therapy (PUVA therapy) for severe psoriasis. The combination enhances the drug's efficacy by promoting skin repigmentation and reducing the severity of symptoms. Clinical studies have shown that patients undergoing PUVA therapy report significant improvements in their condition .

Vitiligo Management

In vitiligo treatment, this compound increases the skin's ability to repigment when exposed to sunlight. Studies indicate that this combination therapy can lead to noticeable repigmentation of affected areas .

Cutaneous T-cell Lymphoma

This compound has been investigated for its role in treating cutaneous T-cell lymphoma, a type of skin cancer. Clinical trials demonstrate its effectiveness as part of a broader therapeutic regimen .

Graft-versus-Host Disease

Recent studies have explored this compound's use in managing GVHD, particularly as part of extracorporeal photopheresis (ECP). A randomized controlled trial showed promising results with improved overall response rates when this compound was included in the treatment protocol .

Case Study: this compound in Psoriasis

A study involving patients with severe psoriasis treated with PUVA therapy indicated that 74% of patients experienced significant symptom relief after 28 weeks. Adverse events were minimal, suggesting a favorable safety profile when used appropriately .

Clinical Trial: this compound and ECP

In a randomized controlled trial assessing this compound combined with standard care versus standard care alone for GVHD, patients receiving the combination therapy reported improved quality of life metrics compared to those receiving standard care alone .

Safety Profile and Side Effects

While this compound is generally well-tolerated, it can cause side effects such as:

Mécanisme D'action

Methoxsalen exerts its effects by binding preferentially to the guanine and cytosine moieties of DNA upon activation by UVA light . This leads to the formation of cross-links between DNA strands, inhibiting DNA synthesis and function . At high concentrations, this compound also suppresses cellular RNA and protein synthesis . The primary molecular targets of this compound are the DNA bases, and the pathways involved include DNA cross-linking and inhibition of cellular processes .

Comparaison Avec Des Composés Similaires

Les composés similaires comprennent le trioxsalène et le bergaptène, qui provoquent également une photosensibilisation de la peau . Le méthoxsalène est unique en sa capacité à former des adduits d'ADN monofonctionnels et bifonctionnels, ce qui le rend particulièrement efficace pour inhiber la synthèse de l'ADN et la division cellulaire .

Composés similaires:

- Trioxsalène

- Bergaptène

- 8-Méthoxypsoralène

Les propriétés uniques du méthoxsalène et sa large gamme d'applications en font un composé précieux à la fois pour la recherche scientifique et les traitements médicaux.

Activité Biologique

Methoxsalen, also known as 8-MOP (8-methoxypsoralen), is a naturally occurring furocoumarin derived from the seeds of the Ammi majus plant. It has been widely studied for its biological activities, particularly its role as a photosensitizer in phototherapy. This article explores the compound's mechanisms of action, therapeutic applications, safety concerns, and recent research findings.

This compound functions primarily as a photosensitizer , enhancing the skin's reactivity to ultraviolet A (UVA) radiation. Upon exposure to UVA light, this compound intercalates into DNA, leading to the formation of covalent bonds between the drug and DNA bases through a process called photoactivation . This results in cross-linking of DNA, which can induce cytotoxic effects in target cells.

- DNA Intercalation : this compound preferentially binds to thymidine residues in DNA, forming cyclobutane dimers upon UVA exposure. This reaction can lead to cell death and has been implicated in its anticancer properties .

- Cytochrome P450 Inhibition : this compound is also known to inhibit various cytochrome P450 enzymes, particularly CYP2A6, affecting the metabolism of other drugs .

Therapeutic Applications

This compound is primarily used in the treatment of:

- Psoriasis : It is often combined with UVA light therapy (PUVA) to enhance therapeutic efficacy.

- Vitiligo : this compound helps repigment skin by increasing sensitivity to UVA radiation.

- Cutaneous T-cell lymphoma (CTCL) : It is utilized in conjunction with photopheresis treatments .

Case Studies and Clinical Findings

Recent studies have highlighted both the efficacy and potential risks associated with this compound treatment:

- Macular Toxicity : A case study reported a patient developing macular toxicity after long-term oral this compound use for vitiligo. The patient experienced progressive vision loss attributed to adduct formation with lens proteins, leading to cataract development .

- Efficacy in Chronic Graft-versus-Host Disease (cGVHD) : A randomized controlled trial assessed this compound's effectiveness when combined with extracorporeal photopheresis in cGVHD patients. Results indicated an overall response rate of 74.1% in the combination therapy group compared to 60.9% in standard care .

Safety and Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects:

- Carcinogenic Potential : Studies have demonstrated an increased incidence of skin tumors in animal models following this compound administration combined with UVA exposure. For instance, one study found that 35% of mice developed skin tumors after prolonged exposure .

- Other Side Effects : Common side effects include nausea, headache, and increased sensitivity to sunlight. Long-term use raises concerns about potential ocular toxicity and skin malignancies .

Research Findings

Recent investigations have focused on enhancing the efficacy and safety profile of this compound:

- Synthetic Modifications : Researchers have explored chemically modifying this compound to enhance its cytotoxicity while minimizing side effects. These modifications aim to improve its therapeutic index against cancer cells without increasing systemic toxicity .

- Pharmacokinetics : Studies have shown that different administration routes (oral vs. extracorporeal) result in varying plasma concentrations of this compound, influencing both efficacy and safety outcomes. Extracorporeal methods may reduce systemic exposure and associated risks .

Summary Table of Key Findings

| Study/Trial | Application | Key Findings |

|---|---|---|

| Randomized Controlled Study | cGVHD | 74.1% overall response rate with ECP + this compound vs. 60.9% with SoC |

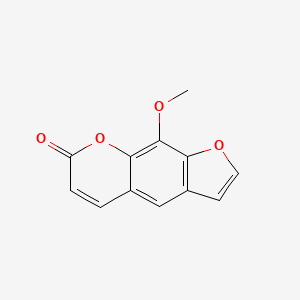

| Animal Study | Tumorigenicity | 35% incidence of skin tumors in mice exposed to PUVA after this compound administration |

| Case Report | Ocular Toxicity | Development of cataracts and macular toxicity after long-term use |

Propriétés

IUPAC Name |

9-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHYNVANLEOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | methoxsalen | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methoxsalen | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020830 | |

| Record name | 8-Methoxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

8-methoxypsoralen is an odorless white to cream-colored crystalline solid. Bitter taste followed by tingling sensation. (NTP, 1992), White to cream-colored solid; [Hawley] Sensitive to light and air; [CAMEO] Light yellow crystalline powder; [MSDSonline], Solid | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Methoxypsoralen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methoxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 59 °F (NTP, 1992), In water, 47.6 mg/L at 30 °C, In water, 23 ug/mL, Practically insoluble in cold water; sparingly soluble in boiling water, Freely soluble in chloroform; sparingly soluble in liquid petrolatum, ether; soluble in boiling alcohol, acetone, acetic acid, vegetable fixed oils, propylene glycol, benzene, Slightly soluble in alcohol, 1.64e-01 g/L | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methoxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

After activation it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function., Methoxsalen, when activated by long wavelength UV light in the range of 320-400 nm, is strongly erythemogenic, melanogenic, and cytotoxic in the epidermis; the maximal erythemogenic activity occurs in the range of 330-360 nm. The mechanisms of action of methoxsalen in inducing repigmentation of vitiliginous skin have not been established. Repigmentation depends on the presence of functioning melanocytes and UV light. Methoxsalen may activate the few functional and dihydroxyphenylalanine-positive melanocytes present in vitiliginous skin. An increase in the activity of tyrosinase, the enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (a precursor of melanin), has been shown in melanin-producing cells exposed in vitro to trioxsalen and UVA light. In addition, binding of photoactivated psoralens (in triplet states) to pyrimidine bases of nucleic acids, with subsequent inhibitions of DNA synthesis, cell division, and epidermal turnover, has been demonstrated. Following photoactivation, methoxsalen forms covalent bonds with DNA to produce monofunctional (addition to a single strand of DNA) and bifunctional adducts (crosslinking to both strands of DNA). Reactions with other proteins also occur. Psoralens may also increase melanin formation by producing an inflammatory reaction in the skin. Other mechanisms of increased pigmentation may include an increase in the number of functional melanocytes (and possibly activation of dormant melanocytes); enhancement of melanin granule synthesis; stimulation of the movement of melanocytes up hair follicles resulting in melanocytic repopulation of the epidermis; and/or hypertrophy of melanocytes and increased arborization of their dendrites., Since psoriasis is a hyperproliferative disorder and other agents effective in the treatment of psoriasis are known to inhibit DNA synthesis, the therapeutic effect of methoxsalen in the treatment of psoriasis probably involves binding to DNA and inhibition of DNA synthesis resulting in decreased cell proliferation; other vascular, leukocyte, or cell regulatory mechanisms may also be involved., Methoxsalen readily absorbs ultraviolet light, particularly UVA wavelengths (320 to 400 nm). As a photosensitizing agent, it can produce phototoxic erythema (a reaction similar to sunburn) when skin to which it has been applied receives excess exposure to UVA. Chronic reactions may result in hyperpigmentation and skin thickening. UVA causes a photochemical reaction that results in formation of adducts between methoxsalen and the pyrimidine bases of DNA. | |

| Record name | Methoxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silky needles from hot water or benzene + petroleum ether, Long rhombic prisms from alcohol + ether, White to cream-colored, crystalline solid | |

CAS No. |

298-81-7 | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Methoxypsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxsalen [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methoxsalen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methoxsalen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methoxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methoxyfuro[3,2-g]chromen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXSALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4VJ29L7BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methoxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

298 °F (NTP, 1992), 148 °C | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Xanthotoxin, a linear furanocoumarin, primarily exerts its effects through photoactivation in the presence of long-wave UV light. [] This photoactivation leads to the formation of a reactive intermediate that covalently binds to DNA, forming adducts and crosslinks. [] This interaction disrupts DNA replication and transcription, ultimately leading to cellular damage or death. []

A: Xanthotoxin’s DNA-damaging properties contribute to its phototoxic and potentially carcinogenic effects. [] This interaction is also the basis for its therapeutic use in PUVA (psoralen + UVA) therapy for skin conditions like vitiligo and psoriasis. []

A: Yes, beyond its DNA interactions, xanthotoxin has been shown to induce oxidative stress in cells. [] This occurs through the generation of reactive oxygen species (ROS) that can damage various cellular components. []

A: Research suggests that xanthotoxin can inhibit cytochrome P450 monooxygenases (P450s). [, ] These enzymes play a crucial role in detoxification processes, and their inhibition may contribute to xanthotoxin's toxicity in some insects. []

ANone: Xanthotoxin is a linear furanocoumarin, meaning it has a furan ring linearly fused to a coumarin nucleus.

ANone: The molecular formula of xanthotoxin is C12H8O4, and its molecular weight is 216.19 g/mol.

A: Yes, xanthotoxin has been characterized by various spectroscopic methods. Its infrared (IR) spectrum can be used to identify functional groups, while its nuclear magnetic resonance (NMR) spectrum provides detailed structural information. [] Additionally, mass spectrometry (MS) can be employed to determine its molecular weight and fragmentation pattern. []

A: Yes, molecular docking studies have been performed to investigate the interaction of xanthotoxin with biological targets. [] This computational approach helps predict binding affinities and potential inhibitory effects.

A: While the provided research papers do not mention specific QSAR models for xanthotoxin, they highlight the importance of structure-activity relationship (SAR) studies. [, ] By analyzing the effects of structural modifications on biological activity, researchers can gain insights into the key features responsible for xanthotoxin’s effects.

A: SAR studies on xanthotoxin and related furanocoumarins suggest that the position of the methoxy group on the furanocoumarin skeleton significantly influences its biological activity. [, ] For instance, 8-methoxypsoralen (xanthotoxin) exhibits distinct activity compared to 5-methoxypsoralen (bergapten). []

A: Both compounds are furanocoumarins, but xanthotoxin (8-methoxypsoralen) shows higher affinity for the CYP6B1 enzyme, a key detoxification enzyme in the black swallowtail butterfly, compared to bergapten (5-methoxypsoralen). [, ] This difference in substrate specificity highlights the impact of even subtle structural changes on biological interactions.

A: While the provided research papers do not delve into the specifics of xanthotoxin’s inherent stability, one study explored its encapsulation in PLGA nanospheres to potentially improve its therapeutic application in PUVA therapy. []

A: The study on xanthotoxin-loaded PLGA nanospheres suggests that this formulation could offer controlled release of the compound. [] This is crucial in PUVA therapy to potentially enhance efficacy and minimize side effects associated with conventional xanthotoxin formulations. []

A: Studies in goats have shown that xanthotoxin is rapidly absorbed and metabolized after oral administration. [] The primary metabolic pathway involves cleavage of the O-methyl moiety, leading to the formation of metabolites that are excreted in urine and feces. []

A: Xanthotoxin’s effects have been investigated in various animal models, including rats and mice. Studies have explored its impact on cognitive function, [, ] reproductive toxicity, [] and detoxification mechanisms in insects. [, , , , , ]

A: Yes, insect species that specialize in feeding on furanocoumarin-containing plants, such as the black swallowtail butterfly (Papilio polyxenes), have evolved mechanisms to tolerate and detoxify xanthotoxin. [, , ]

A: One key mechanism involves the upregulation of specific cytochrome P450 enzymes, particularly those encoded by the CYP6B gene family. [, , ] These enzymes efficiently metabolize xanthotoxin, reducing its toxicity. [, , ]

A: Yes, a study on the corn earworm (Helicoverpa zea) revealed that exposure to xanthotoxin can increase tolerance to the insecticide α-cypermethrin. [] This cross-resistance is attributed to the involvement of P450 enzymes in the detoxification of both compounds. []

A: Xanthotoxin is known for its phototoxic effects. [] Upon exposure to UV light, it can cause severe skin reactions, including erythema, edema, and blistering. [] Prolonged or excessive exposure may increase the risk of skin cancer.

A: Studies in rats have shown that xanthotoxin can negatively impact reproductive health. [] It can reduce circulating estradiol levels, disrupt ovarian follicle development, and impair fertility. []

A: Several methods have been employed to analyze xanthotoxin, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, ] These techniques offer high sensitivity and selectivity for the detection and quantification of xanthotoxin in various matrices, including plant extracts, biological samples, and formulations.

A: Yes, when analyzing biological samples like plasma or tissue, a robust extraction method is crucial to isolate xanthotoxin from interfering compounds. [] This ensures accurate quantification and reliable pharmacokinetic data.

A: Research suggests that xanthotoxin can both induce and inhibit certain drug-metabolizing enzymes, particularly cytochrome P450s. [, , , , ] The specific effects seem to depend on the enzyme isoform, concentration of xanthotoxin, and the organism in question.

A: Xanthotoxin’s potential to modulate drug-metabolizing enzymes raises concerns about potential herbivore-insecticide interactions. [] Its presence in the diet of certain insects could influence their susceptibility to insecticides that are metabolized by the same enzymes.

A: Xanthotoxin is a naturally occurring furanocoumarin found in various plants, including Ammi majus. [, ] It has a long history of use in traditional medicine, particularly in Egypt and India, for treating skin conditions like vitiligo. [] Its phototoxic properties were recognized early on, leading to its incorporation into modern PUVA therapy. []

A: Key milestones include the elucidation of its chemical structure, the discovery of its mechanism of action involving DNA binding and crosslinking upon UV activation, [] and the identification of its role in plant-insect interactions. [, , ] More recently, its potential anticancer activity [] and influence on drug-metabolizing enzymes [, , , , ] have emerged as areas of active investigation.

ANone: Xanthotoxin research exemplifies the interconnectedness of various disciplines, including:

- Plant Science: Understanding its role in plant defense mechanisms against herbivores. [, , , ]

- Entomology: Investigating insect adaptation and resistance to xanthotoxin and its implications for pest control. [, , , , , , ]

- Pharmacology: Exploring its therapeutic potential as a photosensitizer in PUVA therapy and its potential in other areas like cancer treatment. [, , ]

- Toxicology: Assessing its safety profile and potential adverse effects on human and animal health. [, , , ]

- Chemistry: Synthesizing xanthotoxin derivatives to study structure-activity relationships and potentially develop more effective and safer therapeutic agents. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.